Unii-FL4GP959ZV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

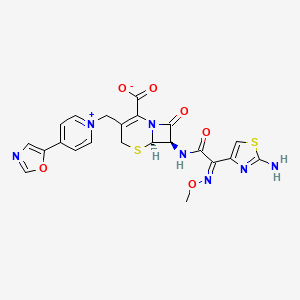

DQ-2556 is a recently developed cephalosporin, a class of β-lactam antibiotics. Cephalosporins are known for their broad-spectrum antibacterial activity, making them effective against a wide range of gram-positive and gram-negative bacteria. DQ-2556 has shown promising results in both in vitro and in vivo studies, demonstrating its potential as a potent antibacterial agent .

Preparation Methods

The synthesis of DQ-2556 involves the condensation of 3-(acetoxymethyl)-7-[2-(2-aminothiazol-4-yl)-2-(Z)-(methoxyimino)acetamido]-3-cephem-4-carboxylate sodium salt with 4-(5-oxazolyl)pyridine using sodium iodide and hydrochloric acid in hot acetonitrile. The product is obtained in high purity by passing its sodium hydroxide solution, adjusted to pH 6.8, through a column packed with Diaion PA 406. The eluate is then concentrated and acidified to pH 1.5 with sulfuric acid, resulting in the formation of the sulfuric acid salt of DQ-2556 with a purity of 99.8% .

Chemical Reactions Analysis

DQ-2556 undergoes various chemical reactions, including:

Oxidation: DQ-2556 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.

Substitution: DQ-2556 can undergo substitution reactions, where specific functional groups are replaced by others, potentially altering its antibacterial properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

DQ-2556 has been extensively studied for its antibacterial activity. It has shown higher activity against gram-positive bacteria compared to cefepime and lower activity compared to cefpirome. It is particularly effective against members of the Enterobacteriaceae family, including Escherichia coli, Klebsiella, Proteus, Salmonella, and Shigella species, as well as Haemophilus influenzae and Neisseria gonorrhoeae .

In vivo studies have demonstrated that DQ-2556 is as or more efficacious than reference compounds in treating systemic and respiratory tract infections in mice. It achieves higher concentrations in the lungs and kidneys compared to cefepime and cefpirome, making it a promising candidate for further clinical trials .

Mechanism of Action

DQ-2556 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall. By inhibiting these proteins, DQ-2556 disrupts the cell wall synthesis, leading to cell lysis and death. The compound has high affinities for PBPs 1B, 1A, and 3 of Escherichia coli, which are involved in septum formation and cell division .

Comparison with Similar Compounds

DQ-2556 is compared with other cephalosporins such as cefepime, cefpirome, ceftazidime, cefuzonam, and cefclidin. While DQ-2556 shows higher activity against gram-positive bacteria than cefepime and lower activity than cefpirome, it demonstrates similar activity to cefpirome and cefepime against gram-negative bacteria. Its broad-spectrum activity and higher concentrations in specific tissues make it unique among cephalosporins .

Similar Compounds

- Cefepime

- Cefpirome

- Ceftazidime

- Cefuzonam

- Cefclidin

Properties

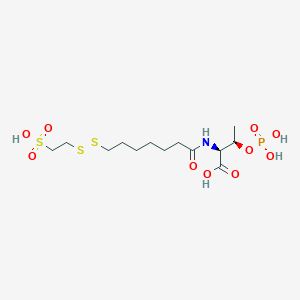

Molecular Formula |

C22H19N7O6S2 |

|---|---|

Molecular Weight |

541.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3-oxazol-5-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H19N7O6S2/c1-34-27-15(13-9-37-22(23)25-13)18(30)26-16-19(31)29-17(21(32)33)12(8-36-20(16)29)7-28-4-2-11(3-5-28)14-6-24-10-35-14/h2-6,9-10,16,20H,7-8H2,1H3,(H3-,23,25,26,30,32,33)/b27-15-/t16-,20-/m1/s1 |

InChI Key |

IWIVCNVLSKNJJS-VLMZJYNESA-N |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(C=C4)C5=CN=CO5)C(=O)[O-] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(C=C4)C5=CN=CO5)C(=O)[O-] |

Synonyms |

2-(2-aminothiazol-4-yl)-2-(methoxyamino)acetamido-3-(4-(oxazol-5-yl)-1-pyridinio)methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate DQ 2556 DQ-2556 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1237390.png)

![4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1237391.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1237392.png)

![d(CH2)5[Tyr(Me)2]AVP](/img/structure/B1237393.png)

![[(18)F]p-MPPF](/img/structure/B1237405.png)